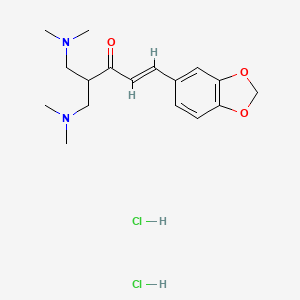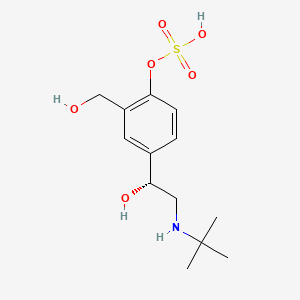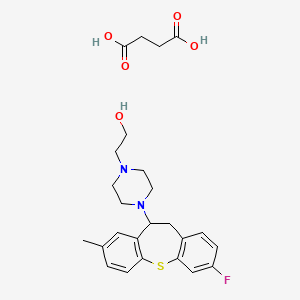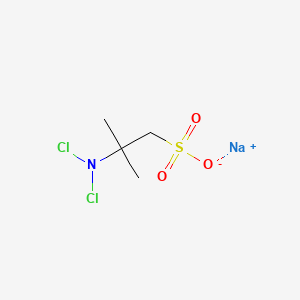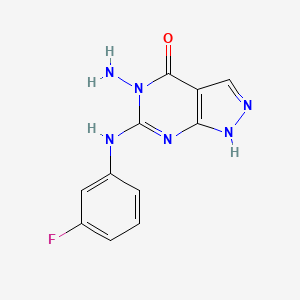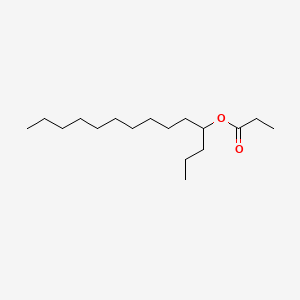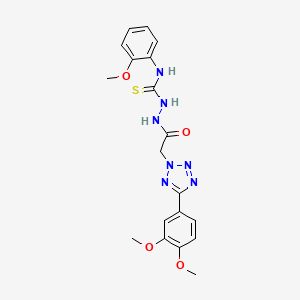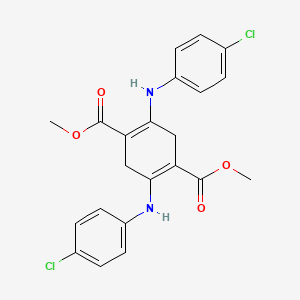
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-chlorophenyl)amino)-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-chlorophenyl)amino)-, dimethyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two 4-chlorophenylamino groups attached to a cyclohexadiene ring, with dimethyl ester functionalities at the carboxylic acid positions. It is used in various scientific research applications due to its interesting chemical behavior and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-chlorophenyl)amino)-, dimethyl ester typically involves the following steps:
Formation of the Cyclohexadiene Ring: The cyclohexadiene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Attachment of 4-Chlorophenylamino Groups: The 4-chlorophenylamino groups are attached via nucleophilic substitution reactions, where 4-chloroaniline reacts with the cyclohexadiene ring.
Esterification: The final step involves esterification of the carboxylic acid groups using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-chlorophenyl)amino)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The 4-chlorophenylamino groups can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce more saturated cyclohexane derivatives.
科学研究应用
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-chlorophenyl)amino)-, dimethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-chlorophenyl)amino)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and influencing signal transduction pathways.
相似化合物的比较
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-chlorophenyl)amino)-, dimethyl ester can be compared with other similar compounds, such as:
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-methylphenyl)amino)-, dimethyl ester: Similar structure but with methyl groups instead of chlorine atoms.
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-fluorophenyl)amino)-, dimethyl ester: Similar structure but with fluorine atoms instead of chlorine atoms.
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-bromophenyl)amino)-, dimethyl ester: Similar structure but with bromine atoms instead of chlorine atoms.
属性
CAS 编号 |
71329-03-8 |
|---|---|
分子式 |
C22H20Cl2N2O4 |
分子量 |
447.3 g/mol |
IUPAC 名称 |
dimethyl 2,5-bis(4-chloroanilino)cyclohexa-1,4-diene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H20Cl2N2O4/c1-29-21(27)17-11-20(26-16-9-5-14(24)6-10-16)18(22(28)30-2)12-19(17)25-15-7-3-13(23)4-8-15/h3-10,25-26H,11-12H2,1-2H3 |
InChI 键 |
PODOFHKXOOHXSI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(CC(=C(C1)NC2=CC=C(C=C2)Cl)C(=O)OC)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


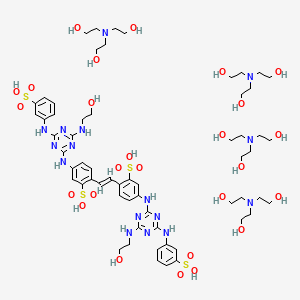
![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)
